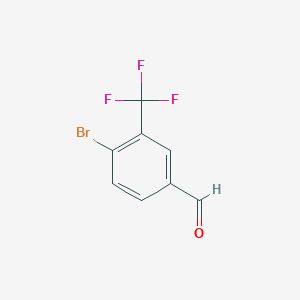

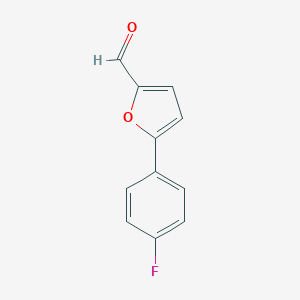

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethylphenol is an organic compound with the formula C2H5C6H4OH. It is one of three isomeric ethylphenols . A white solid, it occurs as an impurity in xylenols and as such is used in the production of some commercial phenolic resins . It is also a precursor to 4-vinylphenol .

Molecular Structure Analysis

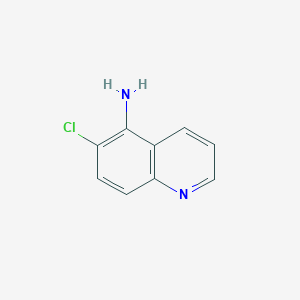

The molecular structure of 4-Ethylphenol is C2H5C6H4OH .Chemical Reactions Analysis

Gut-microbiome-derived metabolites, such as 4-Ethylphenol [4EP], have been shown to modulate neurological health and function . The mechanisms by which they enter host circulation, how they are transported in the body, how they are metabolized and excreted, and the way they exert their effects are still being studied .Physical And Chemical Properties Analysis

4-Ethylphenol is a white solid with a leather-like odor . Its melting point is 45.1 °C and its boiling point is 218 °C .Aplicaciones Científicas De Investigación

Synthesis and Transformation of Phosphorylated Derivatives

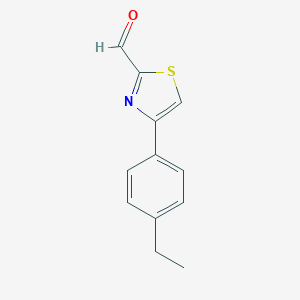

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, presents a methodological interest in organic synthesis. These compounds exhibit a wide range of biological activities such as insecticidal, anti-cancer, sugar-lowering, and neuroprotective effects. The synthesis involves the use of acyclic phosphorus-containing reagents and offers pathways to synthesize important classes of organic compounds, including phosphorylated peptidomimetics, highlighting the compound's utility as a scaffold for further chemical modifications (Abdurakhmanova et al., 2018).

Antioxidant Properties of Isoxazolone Derivatives

Isoxazolone derivatives, synthesized through reactions involving aromatic aldehydes, showcase significant biological and medicinal properties. These compounds serve as intermediates for the synthesis of numerous heterocycles. The facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones demonstrates the application of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde derivatives in developing compounds with antioxidant activities (Laroum et al., 2019).

Synthesis of Fused Heterocycles

The compound's derivatives are utilized in the synthesis of fused heterocycles, such as 1-benzofurans and indoles, showcasing its role in developing complex heterocyclic compounds with potential pharmacological applications. This underscores the synthetic versatility and the significant potential of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde in medicinal chemistry (Petrov & Androsov, 2013).

Biological Activity of Thiazolidinone Derivatives

Thiazolidinones, a class of compounds synthesized from thiazole derivatives, demonstrate a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer effects, making them a significant focus for drug development. The versatility and broad applicability of thiazolidinone derivatives in pharmacological research highlight the importance of compounds like 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde in the synthesis of biologically active compounds (ArunlalV. et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is the gut microbiome . This compound is a product of the gut microbiome’s metabolism of dietary tyrosine . It has been associated with neurological health and function, particularly in relation to anxiety phenotypes in autistic individuals .

Mode of Action

The compound interacts with its targets, the gut microbiota, through a series of biochemical transformations. Dietary tyrosine is converted into 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde by biosynthetic genes in the gut microbiome . The resulting changes include the production of 4-ethylphenol sulfate (4EPS), a host-modified version of the compound .

Biochemical Pathways

The compound affects the biochemical pathways involved in the metabolism of aromatic amino acids, specifically phenylalanine and tyrosine . The catabolism of these amino acids by certain gut microbiota yields 4-ethylphenol . The compound and its derivatives, such as 4EPS, can then enter the host circulation and be transported to various organs, including the brain .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by several factors. Increased intestinal permeability, common in autistic individuals, may enhance the flux of the compound and/or 4EPS across the gut epithelium and the Blood Brain Barrier (BBB) . Kidney dysfunction, another complication observed in autistic individuals, impacts the clearance of the compound and its derivatives from circulation .

Result of Action

The accumulation of 4EPS in the brain of mice affects connectivity between subregions, particularly those linked to anxiety . The compound impairs the maturation of oligodendrocytes in the brain, decreases oligodendrocyte-neuron interactions, and results in reduced myelination of neuronal axons . These effects are associated with anxiety-like behaviors in mice .

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors such as diet and gut microbiome composition. The penetrative ability of the compound is dependent on its form at the BBB and its physicochemical similarity to endogenous metabolites with dedicated active transport mechanisms across the BBB . Future research should focus on interventions that can reduce the flux of the compound from the gut into the body, increase the efflux from the brain, or increase excretion from the kidneys .

Safety and Hazards

Direcciones Futuras

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

Propiedades

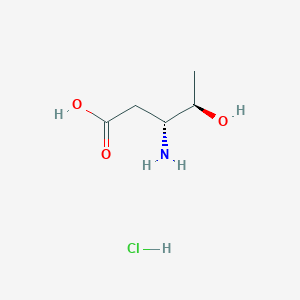

IUPAC Name |

4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNORSZRHYIUUMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)